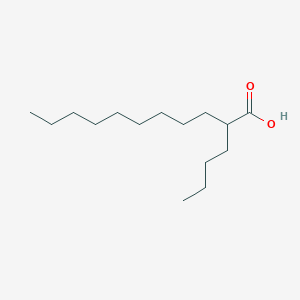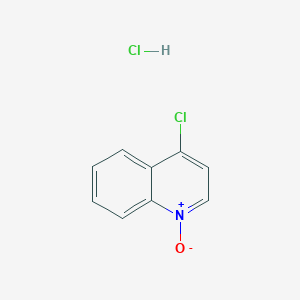![molecular formula C16H13ClN2O3 B3055749 4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline CAS No. 666731-22-2](/img/structure/B3055749.png)
4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline
概要
説明
4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro-substituted pyridyl group and two methoxy groups attached to the quinoline ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-3-pyridyl alcohol and 6,7-dimethoxyquinoline.
Formation of Pyridyl Ether: The 6-chloro-3-pyridyl alcohol is reacted with a suitable base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide is then reacted with 6,7-dimethoxyquinoline to form the pyridyl ether linkage.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring.
Substitution: The chloro group in the pyridyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted pyridyl derivatives.
科学的研究の応用
4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antimalarial agent due to its structural similarity to other quinoline-based antimalarials.
Biological Research: It is used as a probe to study the interactions of quinoline derivatives with biological targets such as enzymes and receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline involves its interaction with molecular targets such as enzymes and receptors. The chloro-substituted pyridyl group and the methoxy groups on the quinoline ring contribute to its binding affinity and specificity. The compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinidine: An antiarrhythmic agent that also contains a quinoline ring.
Quinine: Another antimalarial compound with a quinoline core.
Uniqueness
4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline is unique due to the presence of both a chloro-substituted pyridyl group and two methoxy groups on the quinoline ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
4-(6-chloropyridin-3-yl)oxy-6,7-dimethoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-20-14-7-11-12(8-15(14)21-2)18-6-5-13(11)22-10-3-4-16(17)19-9-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIKBXUMRCVQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630334 | |
| Record name | 4-[(6-Chloropyridin-3-yl)oxy]-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666731-22-2 | |
| Record name | 4-[(6-Chloropyridin-3-yl)oxy]-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B3055666.png)
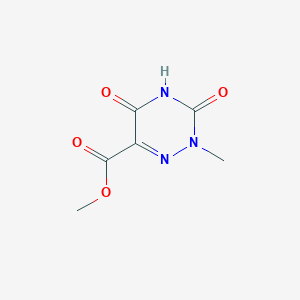
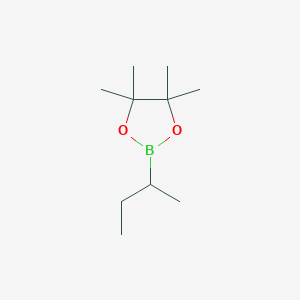
![Stannane, tributyl[(phenylmethoxy)methyl]-](/img/structure/B3055671.png)
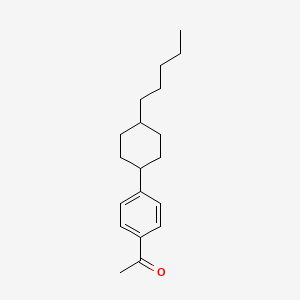
![N'1,N'2-bis[(1E)-[4-(diethylamino)phenyl]methylidene]ethanedihydrazide](/img/structure/B3055674.png)


